2-Mercaptonicotinonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or water. The general reaction scheme is as follows:
2-Chloronicotinonitrile+Thiourea→this compound+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-Mercaptonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Mercaptonicotinonitrile involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Mercaptopyridine: Similar structure but lacks the nitrile group.
2-Mercaptoquinoline: Contains a quinoline ring instead of a pyridine ring.
2-Mercaptobenzothiazole: Contains a benzothiazole ring.
Uniqueness: 2-Mercaptonicotinonitrile is unique due to the presence of both a thiol and a nitrile group on a pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKYGNDJZUZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402722 | |
Record name | 2-Mercaptonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-45-0 | |
Record name | 3-Cyano-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52505-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercaptonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for incorporating 2-Mercaptonicotinonitrile into more complex structures?
A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing thieno[2,3-b]pyridine derivatives. A common strategy involves reacting this compound with various halo-compounds, such as chloroacetyl derivatives or bis-bromoacetyl derivatives, in the presence of a base like sodium ethoxide. [, , ] This reaction leads to the formation of thioether intermediates, which can undergo further cyclization to yield the desired thieno[2,3-b]pyridine structures. [, , ] This approach allows for the introduction of diverse substituents onto the thieno[2,3-b]pyridine scaffold, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties.
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses a thiol group (-SH) adjacent to a nitrile group (-CN) on a pyridine ring. This unique arrangement contributes to its reactivity in several ways. The thiol group acts as a nucleophile, readily reacting with electrophiles like alkyl halides, while the presence of the electron-withdrawing nitrile group enhances the acidity of the thiol proton, making it easier to deprotonate and generate the more nucleophilic thiolate anion. [] Additionally, the proximity of the thiol and nitrile groups facilitates cyclization reactions, leading to the formation of heterocyclic systems like thieno[2,3-b]pyridines.
Q3: What are some notable applications of this compound derivatives?
A3: Research highlights the potential of this compound derivatives in various fields. For example, 5-arylazo-2-(arylidenehydrazino)-2-thiazolin-4-one dyes incorporating this scaffold have been synthesized and investigated for their application as disperse dyes for polyester fibers. [] These dyes demonstrated excellent washing, perspiration, and sublimation fastness properties, suggesting their suitability for textile applications. Additionally, some derivatives show promising antimicrobial activity, particularly against bacteria like S. pneumoniae and E. coli, and fungi like A. fumigatus. [] This activity underscores their potential as lead compounds for the development of novel antimicrobial agents.
Q4: Are there any computational studies on this compound derivatives, and what insights have they provided?
A4: Computational studies have been employed to investigate the regioselective bis- and polyalkylation of this compound and related compounds. [] These studies aim to understand the factors influencing the selectivity of alkylation reactions, providing insights into reaction mechanisms and enabling the prediction of product distributions. Furthermore, molecular docking studies have been used to explore the potential interactions of this compound derivatives with biological targets like ATPase, enoyl reductase, and dihydrofolate reductase. [] These studies offer valuable information about potential mechanisms of action and guide the design of compounds with improved potency and selectivity.
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